molecular formula C₂₂H₂₈FN₃O₆ B1153263 N'-Boc,N,N'-Desethylene Iso Gatifloxacin

N'-Boc,N,N'-Desethylene Iso Gatifloxacin

カタログ番号: B1153263
分子量: 449.47
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-Boc,N,N'-Desethylene Iso Gatifloxacin is a chemically modified derivative of the fluoroquinolone antibiotic gatifloxacin. Key structural features include:

  • N'-Boc group: A tert-butoxycarbonyl (Boc) protecting group attached to the piperazinyl nitrogen, commonly used in organic synthesis to stabilize reactive amines during derivatization .
  • Desethylene modification: Removal of an ethylene (-CH2-CH2-) moiety from the parent gatifloxacin structure, likely altering steric and electronic properties .

This compound is primarily studied as a metabolite or synthetic intermediate in the development of gatifloxacin analogs, with applications in antibiotic resistance research and impurity profiling .

特性

分子式

C₂₂H₂₈FN₃O₆

分子量

449.47

製品の起源

United States

類似化合物との比較

Desethylene Gatifloxacin (CAS 172426-87-8)

  • Structural Relationship : Shares the desethylene modification but lacks the Boc group.
  • Molecular Formula : C17H20FN3O4 vs. C21H28FN3O6 for the Boc variant (estimated based on Boc group addition) .
  • Activity : Retains antibacterial activity against Salmonella abortus equi (MIC = 1–8 µg/mL), comparable to gatifloxacin. However, reduced efficacy against other Salmonella spp. (MIC up to 53 µg/mL) suggests ethylene removal diminishes binding to bacterial SipD proteins .
  • Role : Classified as a pharmacologically active metabolite of gatifloxacin, critical for impurity analysis in drug manufacturing .

N,N'-Desethylene Levofloxacin Derivatives

  • Example : N,N'-Desethylene-N,N'-diformyl Levofloxacin (CAS 151377-74-1).
  • Structural Differences : Levofloxacin’s oxazine ring replaces gatifloxacin’s methylpiperazine. The desethylene modification and formyl groups further differentiate pharmacokinetics .
  • Desethylene variants may show reduced potency due to altered steric bulk .

Other Fluoroquinolone Derivatives

  • Lomefloxacin and Moxifloxacin : Parent compounds lack desethylene or Boc modifications. Moxifloxacin’s 8-methoxy group enhances anaerobic activity, while gatifloxacin derivatives with demethoxy/fluoro substitutions (e.g., 8-demethoxy-8-fluoro iso gatifloxacin) may alter target affinity .
  • Resistance Profiles : Gatifloxacin and moxifloxacin resistance in Clostridioides difficile (28.06–28.78% resistance rates) highlights the importance of structural integrity; desethylene or Boc modifications could exacerbate resistance .

Physicochemical and Pharmacokinetic Properties

Property N'-Boc,N,N'-Desethylene Iso Gatifloxacin Desethylene Gatifloxacin Gatifloxacin
Molecular Weight ~426.46 (estimated) 349.36 375.37
LogP (Lipophilicity) Increased (Boc group enhances hydrophobicity) Moderate Moderate
Plasma Stability Likely stable (Boc protects against metabolism) Susceptible to oxidation High
MIC (S. abortus equi) Not reported 1–8 µg/mL 0.5–2 µg/mL

Research Implications and Gaps

  • Antibiotic Resistance : Desethylene modifications may reduce efficacy against resistant strains (e.g., C. difficile with gatifloxacin MIC = 8 µg/mL) .
  • Toxicity : Gatifloxacin’s dysglycemia risk (linked to plasma concentration ) may persist in derivatives, warranting further safety studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。